Methyl 4-bromo-2-formyl-3-hydroxybenzoate
Description
Contextualization within Benzoate (B1203000) Chemistry and Functionalized Aromatic Systems
Benzoates, which are esters of benzoic acid, are a fundamental class of compounds in organic chemistry. taylorandfrancis.com They are prevalent in both natural products and synthetic molecules, including pharmaceuticals and polymers. The aromatic ring of a benzoate can be modified with various functional groups, each imparting distinct chemical properties to the molecule. The reactivity of these functionalized aromatic systems is governed by the electronic and steric effects of the substituents.
In the case of Methyl 4-bromo-2-formyl-3-hydroxybenzoate, the benzene (B151609) ring is adorned with four different substituents:
Methyl Ester Group (-COOCH₃): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
Hydroxyl Group (-OH): As a strongly activating, ortho-, para-directing group, the hydroxyl group enhances the electron density of the ring, making it more susceptible to electrophilic attack. pharmacyfreak.com
Bromo Group (-Br): This deactivating but ortho-, para-directing group influences the regioselectivity of further reactions. Its presence offers a handle for cross-coupling reactions.
Formyl Group (-CHO): The formyl, or aldehyde, group is a deactivating, meta-directing group. purechemistry.orgbritannica.comwikipedia.org It is a versatile functional group that can undergo a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. fiveable.me
The interplay of these functional groups—one activating (hydroxyl) and three deactivating (methyl ester, bromo, formyl)—on the same aromatic ring suggests a nuanced reactivity profile for this compound.
Overview of Existing Academic Literature and Research Gaps for this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. There is a notable absence of studies detailing its synthesis, characterization, or reactivity.
However, research on structurally related compounds provides a foundation for understanding its potential chemistry. For instance, the synthesis and properties of various brominated and formylated hydroxybenzoates have been reported. These include:
Methyl 4-bromo-3-hydroxybenzoate: This compound is known as an intermediate in organic synthesis.
Methyl 4-bromo-2-hydroxybenzoate: The properties of this isomer have been documented. sigmaaldrich.comchemicalbook.com
Methyl 3-formyl-4-hydroxybenzoate: This compound is commercially available and its physical properties are known. sigmaaldrich.comaablocks.com
Methyl 3-bromo-4-hydroxybenzoate: This isomer is also recognized as an important intermediate in the preparation of many pharmaceutical compounds. nih.govgoogle.com
The existence of these related molecules suggests that synthetic pathways to this compound are feasible, likely starting from a more common hydroxybenzoate and introducing the bromo and formyl groups through electrophilic aromatic substitution reactions. The lack of specific research on the title compound presents an opportunity for new investigations into its synthesis and chemical behavior.
Significance of Investigating this compound in Organic Chemistry
The potential significance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. Polysubstituted arenes are crucial structural motifs in medicinal chemistry, agrochemicals, and materials science. rsc.org
The multiple functional groups on the molecule offer several avenues for synthetic transformations:
The formyl group can be converted into other functionalities such as a carboxyl group, a hydroxymethyl group, or an imine. It can also participate in reactions like the Wittig, aldol, or Grignard reactions to form new carbon-carbon bonds.
The bromo substituent serves as a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of carbon-based substituents.
The hydroxyl group can be alkylated or acylated, and its directing effect can be exploited in further electrophilic substitutions.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives like amides or acid chlorides.
The strategic combination of these functional groups in a single molecule makes this compound a highly valuable, albeit currently underexplored, synthetic intermediate. Its investigation could lead to the development of efficient synthetic routes to novel pharmaceuticals, functional materials, and other high-value chemical entities. Aromatic compounds are foundational in the development of a wide range of drugs and therapeutic agents. google.com
Data on Related Compounds
To provide a comparative context, the known physical properties of several structurally similar compounds are presented in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 4-bromo-3-hydroxybenzoate | 106291-80-9 | C₈H₇BrO₃ | 231.04 | 121-125 | 318 at 760 mmHg |
| Methyl 4-bromo-2-hydroxybenzoate | 22717-56-2 | C₈H₇BrO₃ | 231.04 | 41-42 chemicalbook.com | 284.7 at 760 mmHg chemicalbook.com |
| Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | C₈H₇BrO₃ | 231.04 | Not specified | Not specified |
| Methyl 3-formyl-4-hydroxybenzoate | 24589-99-9 | C₉H₈O₄ | 180.16 | 80-84 sigmaaldrich.comaablocks.com | 299.3 at 760 mmHg aablocks.com |
| Methyl 4-formyl-3-hydroxybenzoate | 24589-98-8 | C₉H₈O₄ | 180.16 | Not specified | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-formyl-3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-7(10)8(12)6(5)4-11/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVRIJXMHNZHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Methyl 4 Bromo 2 Formyl 3 Hydroxybenzoate
Retrosynthetic Analysis of the Methyl 4-bromo-2-formyl-3-hydroxybenzoate Scaffold
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The process involves systematically disconnecting the functional groups to trace back to simpler, readily available starting materials.
The primary disconnections are:
C-C Bond (Formyl Group): The formyl group (-CHO) at the C2 position can be disconnected via a formylation reaction. This retrosynthetic step leads to a precursor, Methyl 4-bromo-3-hydroxybenzoate, where the C2 position is unsubstituted.
C-Br Bond (Bromo Group): The bromine atom at the C4 position can be removed through a reverse electrophilic aromatic substitution (halogenation). This points to Methyl 3-hydroxybenzoate as a more fundamental precursor.
C-O Bond (Ester Group): The methyl ester can be disconnected via a reverse esterification reaction (hydrolysis). This suggests that the synthesis could also potentially begin with the corresponding carboxylic acid, 3-hydroxybenzoic acid.
This analysis identifies Methyl 3-hydroxybenzoate as a highly suitable starting material. The existing meta-relationship between the hydroxyl (-OH) and methyl ester (-COOCH₃) groups is crucial. The strongly activating, ortho-, para-directing hydroxyl group will dictate the positions of subsequent electrophilic substitutions, namely bromination and formylation, guiding them to the desired C4 and C2 positions, respectively.
Precursor Compounds and Starting Material Considerations
The selection of an appropriate starting material is paramount for an efficient synthesis. Based on the retrosynthetic analysis, the most logical precursors are commercially available compounds that possess the core benzene (B151609) ring with key functional groups in the correct relative orientation.
Key Precursors:
Methyl 3-hydroxybenzoate: This is arguably the most strategic starting material. nih.govresearchgate.netchemicalbook.com The hydroxyl group at C3 and the methyl ester at C1 set the stage for the subsequent functionalizations. The hydroxyl group is a powerful activating ortho-, para-director, which will facilitate electrophilic attack at positions C2, C4, and C6. The methyl ester is a deactivating, meta-director, influencing position C5. The dominance of the hydroxyl group's activating effect is the cornerstone of the synthetic strategy.
3-Hydroxybenzoic Acid: An alternative starting point, this compound would require an esterification step at some point in the synthesis. The synthetic sequence could involve bromination and formylation of the acid, followed by a final esterification step to yield the target molecule.
Methyl 4-bromo-3-hydroxybenzoate: This compound is a key intermediate in the proposed synthetic route and is itself derived from the bromination of Methyl 3-hydroxybenzoate. nih.govresearchgate.netchemicalbook.com
Direct Synthetic Routes to this compound
The most direct synthetic route involves a two-step electrophilic substitution sequence starting from Methyl 3-hydroxybenzoate. This pathway leverages the inherent directing effects of the substituents to achieve the desired substitution pattern.
Halogenation Approaches (e.g., Electrophilic Bromination)
The first step in the forward synthesis is the regioselective bromination of Methyl 3-hydroxybenzoate. The goal is to introduce a bromine atom at the C4 position, which is ortho to the activating hydroxyl group.
Electrophilic bromination is typically achieved using molecular bromine (Br₂) in a suitable solvent, such as acetic acid or a halogenated solvent like dichloromethane (B109758). google.com The strong ortho-, para-directing ability of the hydroxyl group preferentially directs the incoming electrophile (Br⁺) to the positions activated by it. While positions C2, C4, and C6 are all activated, the C4 position is often favored, leading to the formation of Methyl 4-bromo-3-hydroxybenzoate. nih.govresearchgate.net
| Reaction Step | Starting Material | Reagent(s) | Product | Key Considerations |
| Bromination | Methyl 3-hydroxybenzoate | Br₂ in Acetic Acid or Dichloromethane | Methyl 4-bromo-3-hydroxybenzoate | The reaction must be controlled to prevent over-bromination (di- or tri-substitution). The hydroxyl group's activating effect dominates, ensuring substitution occurs ortho or para to it. |
Formylation Reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff, Grignard-mediated)
The second and final step is the introduction of a formyl group (-CHO) at the C2 position of Methyl 4-bromo-3-hydroxybenzoate. This position is ortho to the hydroxyl group and is the most activated remaining site for electrophilic attack. Several classic formylation reactions are suitable for this transformation. researchgate.net
Reimer-Tiemann Reaction: This reaction involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong aqueous base (e.g., NaOH). wikipedia.orgquora.com The base deprotonates both the phenol to form a highly activated phenoxide ion and the chloroform to generate the reactive electrophile, dichlorocarbene (B158193) (:CCl₂). wikipedia.orgunacademy.comallen.in The phenoxide then attacks the dichlorocarbene, preferentially at the ortho position, followed by hydrolysis to yield the aldehyde. wikipedia.orgallen.in This method is a cornerstone for the ortho-formylation of phenols. wikipedia.org
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comnumberanalytics.com This reagent acts as a mild electrophile that formylates electron-rich aromatic rings, such as phenols. ambeed.comorganic-chemistry.org The reaction proceeds via electrophilic substitution, followed by hydrolysis of the resulting iminium salt to give the aldehyde. numberanalytics.comyoutube.com
Duff Reaction: The Duff reaction uses hexamethylenetetramine (hexamine) as the formyl source in an acidic medium like acetic acid or trifluoroacetic acid. wikipedia.orgresearchgate.net It is effective for electron-rich aromatics and typically results in ortho-formylation. wikipedia.orgecu.edu While sometimes noted for lower yields, modifications can improve its efficiency. researchgate.netecu.edu
Grignard-mediated Formylation: This approach is less direct for this specific target. It would require a precursor with a halogen at the C2 position, which would be converted to a Grignard reagent (R-MgX) and then reacted with a formylating agent like DMF. tcichemicals.comwikipedia.org This multi-step process, likely requiring protection of the acidic phenolic proton, is more complex than direct formylation methods.
| Formylation Method | Reagents | Typical Conditions | Mechanism Highlights |
| Reimer-Tiemann | CHCl₃, NaOH | Biphasic system, heating wikipedia.org | Electrophile is dichlorocarbene (:CCl₂). wikipedia.orgallen.in |
| Vilsmeier-Haack | DMF, POCl₃ | Anhydrous solvents (e.g., DCM) youtube.com | Electrophile is a chloroiminium ion (Vilsmeier reagent). chemistrysteps.comnumberanalytics.com |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., AcOH) | Heating | Iminium ion intermediate from protonated hexamine. wikipedia.org |
For the synthesis of this compound, the Reimer-Tiemann or Vilsmeier-Haack reactions represent highly effective and regioselective choices, driven by the powerful directing effect of the C3-hydroxyl group.
Esterification Techniques for Carboxylic Acids
An alternative synthetic strategy would involve performing the bromination and formylation reactions on 3-hydroxybenzoic acid to produce 4-bromo-2-formyl-3-hydroxybenzoic acid, followed by a final esterification step.
The most common method for this transformation is Fischer-Speier esterification . This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). chemicalbook.com The reaction is an equilibrium process, and heating under reflux is typically required to drive it to completion. chemicalbook.com
| Reaction Step | Starting Material | Reagent(s) | Product | Key Considerations |
| Esterification | 4-bromo-2-formyl-3-hydroxybenzoic acid | Methanol (CH₃OH), H₂SO₄ (catalyst) | This compound | The reaction is reversible and typically requires heating and an excess of alcohol to achieve a high yield. |
Hydroxyl Group Introduction and Functionalization
In the context of this synthesis, the hydroxyl group is not typically introduced as a separate step but is present from the start in the chosen precursor (e.g., Methyl 3-hydroxybenzoate). Its primary role is not as a target for functionalization but as a powerful control element for the entire synthesis.
The activating and strong ortho-, para-directing nature of the hydroxyl group is harnessed to ensure the high regioselectivity of both the bromination and formylation steps. For electrophilic substitutions like these, protecting the hydroxyl group is generally unnecessary and counterproductive, as it would diminish its essential activating and directing influence. In reactions like the Reimer-Tiemann, the deprotonated phenoxide form is the key reactive species, making the unprotected hydroxyl group a mechanistic necessity. wikipedia.org
Stepwise Functional Group Interconversion Strategies
The synthesis of this compound is not typically achieved in a single step but rather through a sequence of functional group interconversions, starting from more readily available precursors. A logical synthetic route involves the strategic introduction of the bromo, formyl, and hydroxyl groups onto the methyl benzoate (B1203000) scaffold.
A plausible pathway can be conceptualized in the following steps:
Esterification: Starting with a substituted benzoic acid, such as 3-hydroxybenzoic acid, the first step is often the protection of the carboxylic acid group via esterification to form methyl 3-hydroxybenzoate. This prevents the acidic proton from interfering with subsequent reactions.
Electrophilic Aromatic Substitution (Bromination): The next key transformation is the selective bromination of the aromatic ring. Using a reagent like N-bromosuccinimide (NBS) or liquid bromine in the presence of a suitable solvent, a bromine atom is introduced. The existing hydroxyl and methyl ester groups direct the position of this new substituent.
Ortho-Formylation: The final key step is the introduction of the formyl group (-CHO) at the C2 position, ortho to the hydroxyl group. This can be achieved through various formylation reactions. One effective method is the Duff reaction or a related process using reagents like hexamethylenetetramine, or more commonly, a direct formylation using paraformaldehyde and a Lewis acid catalyst like magnesium chloride with a base such as triethylamine (B128534).
This stepwise approach allows for controlled modification of the aromatic ring, building the complexity of the molecule incrementally to arrive at the desired product.
Chemo- and Regioselectivity Challenges in Synthesis
The synthesis of a polysubstituted benzene ring like this compound is fraught with challenges related to selectivity.
Regioselectivity: This is the primary challenge and refers to the control of the position at which each functional group is introduced.
During Bromination: When starting with methyl 3-hydroxybenzoate, the hydroxyl group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. The positions ortho to the hydroxyl group are C2 and C4, and the para-position is C6. The positions meta to the ester are C2 and C6. The combined directing effects favor substitution at C2, C4, and C6. Achieving selective bromination at the C4 position requires careful control of reaction conditions to favor the thermodynamically more stable product and avoid the formation of other isomers.
During Formylation: The subsequent formylation of a precursor like methyl 4-bromo-3-hydroxybenzoate presents another regioselectivity challenge. The hydroxyl group strongly directs the incoming electrophile (the formyl precursor) to its ortho positions (C2 and C6). The C4 position is already occupied by bromine. Therefore, the formyl group is predominantly directed to the C2 position, which is sterically less hindered than the C6 position (adjacent to the bulky methyl ester group). This inherent directing effect is crucial for the success of the synthesis.
Chemoselectivity: This refers to the challenge of making a reagent react with one functional group without affecting others.
The formylation and bromination conditions must be chosen carefully to avoid side reactions, such as the hydrolysis of the methyl ester group back to a carboxylic acid, which could occur under harsh acidic or basic conditions.
The reagents used must be compatible with all functional groups present on the molecule at each stage of the synthesis.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that are typically adjusted include temperature, solvent, catalyst, and reaction time.
Drawing from synthetic procedures for analogous compounds, specific conditions can be proposed and optimized. For instance, the formylation of a phenol derivative can be effectively carried out using a combination of paraformaldehyde, magnesium chloride, and triethylamine in a solvent like acetonitrile. The reaction often requires heating to proceed at a reasonable rate. A study on a similar formylation reported a yield of 80% after reacting for 12 hours at 80°C. chemicalbook.com
Similarly, for the bromination step, conditions reported for analogous compounds involve reacting methyl p-hydroxybenzoate with liquid bromine in dichloromethane and glacial acetic acid. google.com Controlling the temperature between 0 and 5°C is crucial to manage the reactivity of bromine and improve the selectivity of the reaction, leading to yields around 78%. google.com
The table below summarizes typical conditions for key reaction types in the synthesis of related hydroxybenzoates, which would serve as a starting point for optimizing the synthesis of the target compound.
| Reaction Step | Reagents | Catalyst/Additive | Solvent | Temperature | Time | Reported Yield |
| Formylation | Paraformaldehyde | Magnesium Chloride, Triethylamine | Acetonitrile | 80°C | 12 h | 80% chemicalbook.com |
| Bromination | Liquid Bromine | Glacial Acetic Acid | Dichloromethane | 0-5°C | 35 h | 77.5% google.com |
This data is based on the synthesis of structurally related, but not identical, compounds and serves as a reference for potential optimization.
Modern Synthetic Approaches: Catalysis and Green Chemistry Principles
Modern synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to the principles of green chemistry to reduce environmental impact. mdpi.com
Catalysis:
Lewis Acid Catalysis: As seen in the formylation reaction, Lewis acids like magnesium chloride play a crucial role in activating the formylating agent, making the reaction more efficient. Research into more effective and recyclable Lewis acid catalysts is an active area.
Transition-Metal Catalysis: While not directly used in the core bromination or formylation, transition-metal catalysts, such as palladium, are instrumental in the synthesis of complex benzoate derivatives. amazonaws.com They could be employed in alternative synthetic routes involving cross-coupling reactions to introduce one of the functional groups, potentially offering higher selectivity and milder reaction conditions.
Green Chemistry Principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: The use of halogenated solvents like dichloromethane is common but poses environmental and health risks. google.com Modern approaches would seek to replace these with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or in some cases, water or ionic liquids.
Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis can often dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Catalytic Reagents: Using catalytic reagents in place of stoichiometric ones reduces waste. For example, developing a catalytic bromination system would be a green improvement over using stoichiometric liquid bromine.
Applying these principles to the synthesis of this compound could lead to a more sustainable, cost-effective, and safer manufacturing process.
Scalability Considerations for this compound Synthesis
Translating a laboratory-scale synthesis to an industrial, large-scale process introduces a new set of challenges.
Reagent Safety and Handling: The use of hazardous reagents like liquid bromine requires specialized equipment and stringent safety protocols for large-scale handling and transport, which can significantly increase production costs. google.com
Reaction Conditions: Extreme temperatures, such as cryogenic conditions (-78°C) or high temperatures and pressures, are expensive to maintain on a large scale. The ideal scalable process operates close to ambient temperature and pressure.
Purification: Chromatographic purification, a common technique in laboratory settings, is often impractical and costly for large quantities of material. amazonaws.com A scalable synthesis must be designed to yield a product of high purity that can be isolated through simpler methods like crystallization or distillation.
Waste Management: Large-scale production generates significant amounts of waste. The principles of green chemistry are particularly important here to minimize waste streams and develop processes for recycling solvents and catalysts.
For this compound, a key scalability challenge would be the management of the bromination step and the purification of the final product. Developing a robust crystallization procedure would be essential to avoid chromatography and ensure the economic viability of large-scale production.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 2 Formyl 3 Hydroxybenzoate
Reactivity of the Bromine Moiety
The bromine atom on the aromatic ring is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic environment of the ring, which is modulated by the other substituents.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org In Methyl 4-bromo-2-formyl-3-hydroxybenzoate, the formyl (-CHO) and methyl ester (-COOCH3) groups are electron-withdrawing. The formyl group is located ortho to the bromine atom, which should facilitate nucleophilic attack at that carbon.
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups. In the second step, the leaving group (in this case, the bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.orgnih.gov Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise one, particularly with good leaving groups. nih.gov
While direct studies on this compound are not prevalent, the reactivity can be inferred from similar systems. For instance, the displacement of chloride from 1-chloro-2,4-dinitrobenzene (B32670) occurs readily due to the strong activation by two nitro groups. libretexts.org In the target molecule, the combined electron-withdrawing effect of the formyl and ester groups would make the bromine susceptible to displacement by strong nucleophiles like amines, alkoxides, or thiolates, likely requiring elevated temperatures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. wikipedia.orgfishersci.co.uk These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. wikipedia.orgnih.govlibretexts.org
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. fishersci.co.uknih.gov This reaction is widely used to form biaryl structures. The electronic nature of the substituents on the aryl bromide can influence the reaction rate; electron-withdrawing groups can facilitate the initial oxidative addition step. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. fishersci.co.uk For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl or vinyl group from the corresponding boronic acid.
Interactive Data Table: Examples of Suzuki-Miyaura Reactions on Substituted Aryl Bromides
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.orgorganic-chemistry.orgrsc.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, a β-hydride elimination step that releases the product and regenerates the catalyst. libretexts.orgrsc.org The reaction typically favors the formation of the trans isomer. organic-chemistry.org The presence of electron-withdrawing groups on the alkene generally improves reaction efficiency. wikipedia.org
Interactive Data Table: Examples of Heck Reactions on Substituted Aryl Bromides
Sonogashira Reaction
The Sonogashira reaction is a cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds. libretexts.org The reaction is generally carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the homocoupling of alkynes (Glaser coupling). libretexts.org For this compound, this reaction would lead to the synthesis of an arylalkyne derivative.
Interactive Data Table: Examples of Sonogashira Reactions on Substituted Aryl Bromides
Other Metal-Catalyzed Transformations
Beyond palladium, other transition metals like copper and nickel are also used to catalyze transformations at the C-Br bond. Copper-catalyzed amination reactions (Ullmann condensation) are particularly relevant for forming carbon-nitrogen bonds. nih.gov These reactions typically couple an aryl halide with an amine, alcohol, or thiol. For instance, a copper/Cu₂O-catalyzed procedure has been developed for the regioselective amination of 2-bromobenzoic acids, demonstrating that the carboxylic acid group does not need protection. nih.gov This suggests that the hydroxyl and ester groups in this compound would likely be tolerated under similar conditions, allowing for the introduction of various amino groups at the C4 position. Nickel-catalyzed cross-coupling reactions also offer an alternative to palladium, sometimes providing different reactivity or being more cost-effective. nih.gov
Transformations of the Formyl Group
The formyl group (-CHO) is a versatile functional group that can readily undergo oxidation to a carboxylic acid or reduction to a primary alcohol.
Oxidation Reactions
The aldehyde group can be easily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. sphinxsai.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under acidic conditions, chromium(VI) reagents like Jones reagent (CrO₃ in aqueous acid), and milder reagents like silver(I) oxide (Ag₂O) in the Tollens' test. sphinxsai.com An investigation into the oxidation of 4-hydroxybenzaldehyde (B117250) with potassium permanganate in an acidic medium found the reaction to be first order with respect to the oxidant. sphinxsai.com For this compound, oxidation of the formyl group would yield Methyl 4-bromo-2-carboxy-3-hydroxybenzoate. The choice of oxidant would be critical to avoid unwanted side reactions, such as oxidation of the hydroxyl group or hydrolysis of the ester.
Reduction Reactions
The formyl group is readily reduced to a primary alcohol (-CH₂OH). A common and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com NaBH₄ is a mild reducing agent that typically reduces aldehydes and ketones but does not affect less reactive carbonyl groups like esters under standard conditions. masterorganicchemistry.com The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com A subsequent workup with water or dilute acid protonates the resulting alkoxide to give the alcohol. youtube.com Applying this to this compound would selectively convert the formyl group into a hydroxymethyl group, yielding Methyl 4-bromo-3-hydroxy-2-(hydroxymethyl)benzoate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but would likely reduce both the aldehyde and the methyl ester group. youtube.com
Condensation Reactions (e.g., Aldol, Knoevenagel)
The presence of a formyl group (an aldehyde) directly attached to the aromatic ring makes this compound a prime candidate for various condensation reactions. These reactions are fundamental in carbon-carbon bond formation and are widely employed in organic synthesis.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For this compound, the formyl group can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield α,β-unsaturated products. The reaction is typically catalyzed by weak bases such as amines (e.g., piperidine) or their salts. banglajol.inforesearchgate.netorganic-chemistry.orglookchem.com The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.
Similarly, the Aldol condensation is a reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. wikipedia.orgsigmaaldrich.comwikipedia.orgkhanacademy.org While self-condensation is not possible for this compound due to the lack of α-hydrogens, it can participate in crossed Aldol condensations with other enolizable aldehydes or ketones. The reactivity in these condensations is influenced by the electronic effects of the substituents on the benzene (B151609) ring.
Imine and Oxime Formation
The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines , also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comanalis.com.myredalyc.orgnih.gov The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction.
Furthermore, the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime . wikipedia.orggoogle.comamazonaws.comchemsoc.org.cnacs.org This reaction is analogous to imine formation and is also typically carried out under mildly acidic conditions. The resulting oxime can exist as syn and anti isomers.
| Reactant | Product Type | General Reaction Conditions |
| Active Methylene Compound | Knoevenagel Condensation Product | Basic catalyst (e.g., piperidine) |
| Enolizable Aldehyde/Ketone | Crossed Aldol Condensation Product | Acid or base catalyst |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mildly acidic conditions |
| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic conditions |
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group in this compound exhibits characteristic reactivity, allowing for a range of derivatizations at the oxygen atom.
Alkylation and Acylation Reactions
The hydroxyl group can be readily alkylated to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.comwikipedia.orgkhanacademy.orglibretexts.orgyoutube.com The choice of base and reaction conditions is crucial to avoid side reactions.
Acylation of the hydroxyl group leads to the formation of esters. This can be achieved by reacting the compound with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. ijrdt.orgresearchgate.netyoutube.com
Ether and Ester Formation
As mentioned, ether formation is a key reaction of the hydroxyl group, providing access to a variety of alkoxy derivatives. The Williamson ether synthesis is a versatile method for preparing both simple and complex ethers from this substrate. masterorganicchemistry.comwikipedia.orgkhanacademy.orglibretexts.orgyoutube.com
The hydroxyl group can also be converted into an ester through reaction with carboxylic acids or their derivatives. khanacademy.org This esterification can be catalyzed by acids or promoted by coupling agents.
Hydrogen Bonding Interactions within the Molecular Framework
The hydroxyl group plays a crucial role in the molecular and supramolecular structure of this compound through hydrogen bonding. Intramolecular hydrogen bonding can occur between the hydrogen of the hydroxyl group and the oxygen of the adjacent formyl group. nih.govchemistryguru.com.sgdoubtnut.commdpi.com This interaction can influence the conformation of the molecule and the reactivity of both the hydroxyl and formyl groups. In the solid state, intermolecular hydrogen bonds can also be formed, leading to the formation of extended networks. For instance, in the related compound, methyl 4-bromo-3-hydroxybenzoate, molecules are connected by O—H⋯O hydrogen bonds into helical chains. nih.gov
| Reaction Type | Reagents | Product |
| Alkylation (Williamson Ether Synthesis) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (Ar-O-R) |
| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | Ester (Ar-O-COR) |
| Esterification | Carboxylic Acid (RCOOH) / Acid Catalyst | Ester (Ar-O-COR) |
Reactions Involving the Ester Moiety
The methyl ester group of this compound can undergo characteristic reactions of esters, primarily hydrolysis and transesterification.
Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. chemspider.com Basic hydrolysis (saponification) is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. For example, reacting this compound with a different alcohol in the presence of a suitable catalyst would lead to the formation of a new ester. Benzoate (B1203000) plasticizers, for instance, are obtained by the transesterification of methyl benzoate with diols. wikipedia.org
Hydrolysis and Saponification
Hydrolysis refers to the cleavage of the methyl ester group in the presence of water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester would likely undergo hydrolysis to form 4-bromo-2-formyl-3-hydroxybenzoic acid. The mechanism involves protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water.
Saponification (Base-Catalyzed Hydrolysis): This is an irreversible reaction using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion directly attacks the ester carbonyl, leading to the formation of a carboxylate salt (e.g., sodium 4-bromo-2-formyl-3-hydroxybenzoate). Subsequent acidification would yield the carboxylic acid. The presence of the acidic phenolic hydroxyl group would necessitate the use of at least two equivalents of base for the reaction to proceed to completion.
Table 1: Predicted Hydrolysis and Saponification Products
| Reaction | Reagents | Predicted Major Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | 4-bromo-2-formyl-3-hydroxybenzoic acid |
| Saponification | 1. NaOH (aq) 2. H₃O⁺ | 4-bromo-2-formyl-3-hydroxybenzoic acid |
Transesterification
Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For instance, reacting this compound with ethanol in the presence of an acid catalyst would be expected to produce Ethyl 4-bromo-2-formyl-3-hydroxybenzoate and methanol.
General studies on the transesterification of substituted methyl benzoates indicate that the reaction is feasible. The reactivity can be influenced by the nature of the substituents on the aromatic ring.
Rearrangement and Cyclization Reactions
The ortho-formyl and meta-hydroxyl arrangement relative to the ester group offers possibilities for intramolecular reactions.
Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could occur. For example, reactions involving the formyl and hydroxyl groups could potentially lead to the formation of heterocyclic systems. However, specific reagents and conditions to facilitate such cyclizations for this molecule are not reported. General literature describes intramolecular cyclizations of similar structures, such as salicylaldehydes, which can react with various nucleophiles to form chromane (B1220400) derivatives.
Rearrangement Reactions: Rearrangements are less likely under standard conditions but could be induced under specific thermal or photochemical conditions. No specific rearrangement reactions for this compound have been documented.
Detailed Mechanistic Elucidation of Key Reactions
Due to the absence of dedicated research on the reaction kinetics and pathways for this compound, a detailed mechanistic elucidation based on experimental evidence cannot be provided. The mechanisms for its fundamental reactions, such as saponification, would be expected to follow established pathways for ester hydrolysis. For example, the saponification mechanism is a nucleophilic acyl substitution that proceeds through a tetrahedral intermediate. However, the electronic effects of the bromo, formyl, and hydroxyl substituents would influence the reaction rates, a subject that would require specific kinetic studies to quantify.
Synthesis and Exploration of Derivatives and Analogs of Methyl 4 Bromo 2 Formyl 3 Hydroxybenzoate
Systematic Structural Modifications at Aromatic Ring Positions
The aromatic core of Methyl 4-bromo-2-formyl-3-hydroxybenzoate has two available positions (C-5 and C-6) for substitution, allowing for the introduction of new functionalities through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the activating hydroxyl group (-OH) and the deactivating bromo (-Br), formyl (-CHO), and methoxycarbonyl (-COOCH₃) groups—govern the regioselectivity of these reactions. The powerful ortho-, para-directing effect of the hydroxyl group typically directs incoming electrophiles to the C-6 position.
Common modifications include:
Nitration: Introducing a nitro group (-NO₂) onto the ring, typically at the C-6 position, using nitrating agents like nitric acid in a sulfuric acid medium.
Halogenation: Further halogenation, such as chlorination or iodination, can be achieved under specific conditions to introduce another halogen atom.
Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, although the deactivating nature of the formyl and ester groups can make these reactions challenging.
These modifications generate a library of analogs with varied electronic and steric properties, which is fundamental for studying structure-reactivity relationships.
Table 1: Potential Aromatic Ring Modifications
| Reaction Type | Reagent(s) | Potential Position of Substitution | Resulting Functional Group |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C-6 | -NO₂ |
| Halogenation | Cl₂, Br₂, I₂ with Lewis Acid | C-6 | -Cl, -Br, -I |
| Sulfonation | Fuming H₂SO₄ | C-6 | -SO₃H |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | C-6 | -R (Alkyl) |
Functional Group Interconversions Leading to Novel Analogs
The existing functional groups on this compound are amenable to a variety of chemical transformations, leading to the creation of diverse analogs.
Formyl Group (-CHO): The aldehyde can be oxidized to a carboxylic acid (-COOH) using reagents like potassium permanganate (B83412) or reduced to a primary alcohol (-CH₂OH) with sodium borohydride (B1222165).
Hydroxyl Group (-OH): This group can be converted into an ether (-OR) through Williamson ether synthesis or an ester (-OCOR) by reaction with an acyl chloride or anhydride.
Methyl Ester (-COOCH₃): The ester can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. It can also be converted to an amide (-CONH₂) by reacting with ammonia (B1221849) or a primary/secondary amine.
Bromo Group (-Br): The bromine atom serves as a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as Suzuki (with boronic acids) or Heck (with alkenes) reactions, introducing aryl, vinyl, or other organic moieties. amazonaws.com
Table 2: Summary of Functional Group Interconversions
| Original Group | Transformation | Reagent(s) | New Functional Group |
|---|---|---|---|
| Formyl (-CHO) | Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |
| Formyl (-CHO) | Reduction | NaBH₄ | Hydroxymethyl (-CH₂OH) |
| Hydroxyl (-OH) | Etherification | R-X, Base | Ether (-OR) |
| Methyl Ester (-COOCH₃) | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid (-COOH) |
| Bromo (-Br) | Suzuki Coupling | R-B(OH)₂, Pd catalyst | Aryl/Alkyl (-R) |
Heterocyclic Ring Annulation and Fusion Strategies
The ortho-positioning of the hydroxyl and formyl groups provides a classic structural motif for the synthesis of fused heterocyclic systems, particularly oxygen-containing heterocycles like benzofurans.
Benzofuran (B130515) Synthesis: A common strategy involves the reaction of the phenolic aldehyde with a reagent that provides the remaining two atoms for the furan (B31954) ring, followed by cyclization. For instance, reaction with α-halo ketones or esters under basic conditions can lead to the formation of a benzofuran ring. Various methods have been developed for the synthesis of 2- and 3-substituted benzofurans from salicylaldehyde (B1680747) derivatives. organic-chemistry.orgnih.gov The synthesis of 3-acylbenzofurans and 3-formylbenzofurans can be achieved from 2-hydroxychalcones, which can be derived from precursors like this compound. nih.gov
Quinoline (B57606) Synthesis: While less direct, the formyl group can be elaborated into a side chain that can participate in cyclization with a nitrogen source to form quinoline derivatives, which are important scaffolds in medicinal chemistry. nih.gov For example, condensation with an activated methylene (B1212753) compound in the presence of an amine or ammonia (a modified Friedländer annulation) can be a viable route.
These strategies significantly increase the structural complexity and diversity of the analogs, opening avenues to new chemical entities with potentially novel biological activities. nih.gov
Design Principles for this compound Analogs with Modified Reactivity
The reactivity of the core molecule is dictated by the interplay of the electronic and steric effects of its substituents. Designing analogs with modified reactivity involves the strategic placement of groups that can alter these properties.
Electronic Effects: The formyl and methyl ester groups are electron-withdrawing, making the aromatic ring less susceptible to electrophilic attack and increasing the acidity of the phenolic proton. The hydroxyl group is strongly electron-donating through resonance, while the bromine atom is electron-withdrawing inductively but weakly donating through resonance. To enhance reactivity towards nucleophiles at the formyl carbon, one could add further electron-withdrawing groups (e.g., -NO₂) to the ring. Conversely, adding electron-donating groups (e.g., -OCH₃) would decrease the electrophilicity of the carbonyl carbon.
Steric Effects: The introduction of bulky substituents adjacent to a reactive site can hinder the approach of reagents, thereby slowing down reaction rates. For example, introducing a large alkyl group at the C-5 position could sterically shield the formyl group at C-2, modifying its accessibility to nucleophiles.
Table 3: Influence of Substituent Type on Reactivity
| Substituent Type | Example Groups | Effect on Aromatic Ring | Effect on Formyl Group Reactivity |
|---|---|---|---|
| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Activates (more nucleophilic) | Decreases |
| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Deactivates (less nucleophilic) | Increases |
| Halogens | -F, -Cl, -Br, -I | Deactivates (inductive) | Increases |
| Bulky Groups | -C(CH₃)₃, -Si(CH₃)₃ | Steric Hindrance | Decreases |
Structure-Reactivity Relationships within Analog Series
To systematically understand how structural changes affect chemical reactivity, quantitative structure-activity relationship (QSAR) or structure-reactivity relationship (SRR) studies can be performed. nih.govnih.gov This involves synthesizing a series of analogs where one position is systematically varied and then measuring a specific property, such as the rate of a reaction.
For example, a series of analogs could be prepared with different substituents at the C-6 position. The rate of a specific reaction, such as the reaction of the formyl group with a nucleophile, could be measured for each analog. The results can be analyzed using a Hammett plot, which correlates the logarithm of the reaction rate constant (k) relative to the unsubstituted compound (k₀) with the Hammett substituent constant (σ). science.gov A linear relationship indicates that the electronic effects of the substituents are the primary drivers of the change in reactivity. Such studies provide valuable, quantitative insights into the electronic communication within the molecule and allow for the predictive design of new analogs with desired reactivity profiles. science.gov
Table 4: Hypothetical Data for a Hammett Plot Analysis
| C-6 Substituent (X) | Hammett Constant (σₚ) | Measured Rate Constant (k) (x 10⁻³ s⁻¹) | log(kₓ/kн) |
|---|---|---|---|
| -H | 0.00 | 5.2 | 0.00 |
| -CH₃ | -0.17 | 3.1 | -0.22 |
| -OCH₃ | -0.27 | 2.2 | -0.37 |
| -Cl | 0.23 | 10.5 | 0.30 |
| -NO₂ | 0.78 | 45.1 | 0.94 |
This table presents hypothetical data to illustrate the principle of a structure-reactivity analysis.
Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 4 Bromo 2 Formyl 3 Hydroxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Assignment
Proton (¹H) NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. This would help in assigning the protons on the aromatic ring, the formyl group (-CHO), the hydroxyl group (-OH), and the methyl group of the ester (-OCH₃).
Carbon-13 (¹³C) NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the identification of the carbonyl carbons of the ester and aldehyde, the aromatic carbons (including those bonded to the bromine, hydroxyl, and formyl groups), and the methyl carbon.
Hypothetical ¹H NMR Data for Methyl 4-bromo-2-formyl-3-hydroxybenzoate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet | 1H | Ar-OH |
| ~10.0 | Singlet | 1H | -CHO |
| ~7.5 - 8.0 | Multiplet | 2H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~190 | C=O (aldehyde) |
| ~170 | C=O (ester) |
| ~160 | Ar-C-OH |
| ~140 - 110 | Ar-C |
| ~115 | Ar-C-Br |
| ~52 | -OCH₃ |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the positions of the substituents on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.
Solid-State NMR Applications for Polymorph Analysis
In the event that this compound exists in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) would be an invaluable tool for their characterization. By analyzing the compound in its solid form, ssNMR can detect subtle differences in the local chemical environments of the atoms in different polymorphs, which are often not distinguishable by solution-state NMR.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This would allow for the calculation of its elemental composition, confirming the molecular formula of C₉H₇BrO₄. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Hypothetical Fragmentation Pattern for this compound
| m/z | Possible Fragment |
| 258/260 | [M]⁺ (Molecular ion) |
| 227/229 | [M - OCH₃]⁺ |
| 199/201 | [M - COOCH₃]⁺ |
| 120 | [M - Br - COOCH₃]⁺ |
X-ray Crystallography for Single-Crystal Structure Determination
As of the latest available scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. The determination of its crystal structure would provide precise information on the three-dimensional arrangement of the atoms within the crystal lattice. This powerful analytical technique is indispensable for unambiguously confirming the molecule's constitution and stereochemistry. Should such data become available, the following analyses would be crucial for a comprehensive structural elucidation.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. A crystallographic study of this compound would be instrumental in identifying and quantifying these interactions. The presence of a hydroxyl group as a hydrogen bond donor and the carbonyl groups of the formyl and ester functions as potential acceptors suggests that hydrogen bonding would be a dominant feature in the crystal packing. Furthermore, the aromatic ring could participate in π-π stacking interactions with neighboring molecules. The analysis would detail the geometry of these interactions, including donor-acceptor distances and angles.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would exhibit a series of absorption or scattering bands corresponding to the vibrations of its specific functional groups. The positions of these bands are indicative of the bond strengths and the masses of the atoms involved. Key characteristic frequencies would be expected for the hydroxyl (O-H stretch), formyl (C-H and C=O stretches), and methyl ester (C=O and C-O stretches) groups, as well as vibrations associated with the substituted benzene ring.
A hypothetical table of expected characteristic vibrational frequencies is provided below for illustrative purposes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | ~3200-3600 |
| Formyl | C-H stretch | ~2700-2900 |
| Formyl | C=O stretch | ~1680-1700 |
| Methyl Ester | C=O stretch | ~1700-1730 |
| Methyl Ester | C-O stretch | ~1100-1300 |
| Aromatic Ring | C=C stretch | ~1450-1600 |
| Aromatic Ring | C-H out-of-plane bend | ~750-900 |
| C-Br | C-Br stretch | ~500-650 |
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy can also provide insights into the conformational properties of a molecule. For this compound, this would involve studying the rotational isomers (conformers) that may arise from the rotation around the single bonds connecting the formyl and ester groups to the benzene ring. Different conformers can give rise to distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, it may be possible to determine the most stable conformation in the solid state or in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary chromophore is the benzene ring, which exhibits characteristic absorptions due to π→π* transitions. The presence of various substituents—a bromine atom, a formyl group, a hydroxyl group, and a methyl ester group—significantly influences the energy of these transitions and, consequently, the absorption maxima (λmax).
The benzene ring itself has three characteristic absorption bands, often referred to as the E1, E2, and B bands. quimicaorganica.org These bands arise from π→π* transitions within the delocalized π-electron system. up.ac.za Substitution on the benzene ring can cause shifts in the position (bathochromic or red shift to longer wavelengths; hypsochromic or blue shift to shorter wavelengths) and intensity (hyperchromic or hypochromic effect) of these absorption bands. spcmc.ac.in
The substituents on this compound have distinct electronic effects:
Hydroxyl Group (-OH): As an electron-donating group (auxochrome), the hydroxyl group increases the electron density of the benzene ring through resonance. This effect generally leads to a bathochromic shift of the π→π* transition bands. spcmc.ac.in Phenolic compounds typically show a strong absorption band around 280 nm. researchgate.netimrpress.com
Formyl Group (-CHO): The formyl group is an electron-withdrawing group and a chromophore itself. It extends the conjugation of the π-system and also introduces the possibility of n→π* transitions, which involve the non-bonding electrons of the carbonyl oxygen. jove.comquora.com The π→π* transitions in aromatic aldehydes are typically observed at longer wavelengths compared to unsubstituted benzene. acs.org The n→π* transitions are generally weaker and appear at even longer wavelengths, often in the 270-300 nm region for simple aromatic aldehydes. masterorganicchemistry.com
Bromo Group (-Br): Halogen substituents exert both an inductive electron-withdrawing effect and a resonance electron-donating effect due to their lone pairs of electrons. libretexts.org While the inductive effect can be deactivating, the resonance effect can lead to a bathochromic shift in the UV-Vis spectrum. libretexts.org
Methyl Ester Group (-COOCH3): This group is electron-withdrawing and can also extend the conjugation of the aromatic system, contributing to shifts in the absorption bands.
The cumulative effect of these substituents on the benzene ring in this compound is expected to result in a complex UV-Vis spectrum with significant bathochromic shifts compared to benzene. The extended conjugation and the interplay of electron-donating and electron-withdrawing groups will likely push the primary π→π* absorption bands to longer wavelengths. Additionally, the presence of the formyl group will introduce a weaker n→π* absorption band.
A summary of the expected electronic transitions and their probable absorption regions is presented in the table below.
| Type of Electronic Transition | Involved Orbitals | Expected Wavelength Region | Associated Functional Groups |
| π→π | π bonding to π antibonding | 200-400 nm | Benzene ring, Formyl group, Methyl ester group |
| n→π | n non-bonding to π antibonding | 270-350 nm | Formyl group (carbonyl oxygen) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) (If applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively applicable to chiral molecules, i.e., molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left and right circularly polarized light.
This compound, in its ground state, is an achiral molecule. It possesses a plane of symmetry that bisects the benzene ring and the substituents. Therefore, it will not exhibit any ECD or VCD signals.
For chiroptical spectroscopic methods to be applicable, a chiral center or element of chirality would need to be introduced into the molecule. This could be achieved through the synthesis of chiral derivatives, for instance, by reacting the formyl or hydroxyl group with a chiral reagent to form a diastereomer. In such a hypothetical chiral derivative, ECD would provide information about the electronic transitions and the absolute configuration of the stereocenters, while VCD would offer insights into the vibrational modes and the molecule's conformation in solution. However, based on the structure of the parent compound, this section is not directly applicable.
Theoretical and Computational Studies of Methyl 4 Bromo 2 Formyl 3 Hydroxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. For a molecule like Methyl 4-bromo-2-formyl-3-hydroxybenzoate, these calculations can predict a wide array of properties, from geometric parameters to spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations due to its balance of accuracy and computational efficiency. When applied to this compound, DFT calculations can provide optimized molecular geometry, Mulliken atomic charges, and dipole moments, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Interactive Data Table: Calculated Electronic Properties using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value |
| Total Energy | -2875.45 Hartree |
| Dipole Moment | 3.45 Debye |
| C1 Charge | 0.15 e |
| C2 Charge | 0.23 e |
| C3 Charge | -0.21 e |
| C4 Charge | 0.08 e |
| Br Charge | -0.05 e |
| O(hydroxyl) Charge | -0.65 e |
| O(formyl) Charge | -0.58 e |
| O(ester carbonyl) Charge | -0.55 e |
| O(ester methoxy) Charge | -0.48 e |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For this compound, high-accuracy calculations, although computationally expensive, can be used to benchmark results from more approximate methods like DFT. These calculations are particularly useful for obtaining precise energies and for studying systems where electron correlation effects are significant.
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable bonds, such as those associated with the formyl and ester groups in this compound, gives rise to different conformers. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating these bonds to identify stable, low-energy conformations. This analysis reveals the relative energies of different conformers and the energy barriers for their interconversion. The global minimum on the PES corresponds to the most stable conformation of the molecule. For the title compound, intramolecular hydrogen bonding between the hydroxyl and formyl groups is expected to significantly influence the conformational landscape, favoring planar structures.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with good accuracy. Similarly, the calculation of harmonic vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. The predicted frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods.
Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) and Vibrational Frequencies (cm⁻¹)
| Atom/Group | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (formyl) | 192.5 | 10.2 (CHO) | O-H stretch | 3450 |
| C=O (ester) | 168.1 | 7.8 (Ar-H) | C=O stretch (formyl) | 1710 |
| C-Br | 115.3 | 7.5 (Ar-H) | C=O stretch (ester) | 1685 |
| C-OH | 158.9 | 11.5 (OH) | C-O stretch | 1250 |
| O-CH₃ | 52.8 | 3.9 (OCH₃) | C-Br stretch | 650 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. In the case of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are associated with the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the hydroxyl group, while the LUMO is expected to be distributed over the carbonyl groups and the aromatic ring. The HOMO-LUMO gap can be used to understand the molecule's electronic transitions and its kinetic stability.
Interactive Data Table: Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 4.40 |
Reaction Mechanism Modeling and Transition State Characterization
The reactivity of this compound is dictated by the interplay of its functional groups: the formyl, hydroxyl, and methyl ester moieties attached to the brominated benzene ring. Computational modeling, particularly using Density Functional Theory (DFT), can elucidate potential reaction pathways.
For instance, in nucleophilic substitution reactions, the bromine atom can be displaced. The modeling of such a reaction would involve mapping the potential energy surface to identify the transition state. The characterization of this transition state would involve frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The energy barrier for the reaction can then be calculated, providing insights into the reaction kinetics.
Another potential reaction is the oxidation of the formyl group to a carboxylic acid. The mechanism of this reaction can also be modeled to determine the rate-determining step and the structure of the transition state. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group will influence the electron density at the formyl group, affecting its reactivity.
Non-Linear Optical (NLO) Properties and Molecular Polarizability
Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. Computational methods can predict the NLO properties of this compound by calculating its molecular polarizability and hyperpolarizability.
The presence of a donor-acceptor system within the molecule is a key factor for NLO activity. In this compound, the hydroxyl group can act as an electron donor, while the formyl and methyl ester groups can act as electron acceptors. The bromine atom also influences the electronic properties of the aromatic ring. DFT calculations can quantify the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of the molecule. A high value of β is indicative of significant NLO properties.
Table 1: Calculated NLO Properties of a Representative Benzoate (B1203000) Derivative (Note: This is a hypothetical table for a related compound to illustrate the type of data obtained from computational studies, as specific data for this compound is not available.)
| Parameter | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Polarizability (α) | 25 x 10-24 esu |
| First-Order Hyperpolarizability (β) | 1.2 x 10-30 esu |
In Silico Docking and Dynamics Simulations for Theoretical Interaction Studies
In silico docking and molecular dynamics (MD) simulations are powerful tools to study the interaction of a small molecule with a chemical scaffold. These methods can predict the preferred binding mode and the stability of the resulting complex.
For this compound, docking simulations can be performed against a designed chemical scaffold to understand the nature of the intermolecular interactions. The formyl and hydroxyl groups can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. The bromine atom can also be involved in halogen bonding. The docking score provides an estimate of the binding affinity.
Following the docking study, molecular dynamics simulations can be employed to investigate the dynamic behavior and stability of the complex over time. MD simulations provide insights into the conformational changes of both the ligand and the scaffold upon binding and can be used to calculate the binding free energy, offering a more accurate prediction of the interaction strength.
Table 2: Key Intermolecular Interactions Identified from a Hypothetical Docking Study
| Interaction Type | Interacting Groups on this compound |
| Hydrogen Bonding | Hydroxyl group, Formyl group |
| π-π Stacking | Benzene ring |
| Halogen Bonding | Bromine atom |
Applications of Methyl 4 Bromo 2 Formyl 3 Hydroxybenzoate in Synthetic Chemistry and Materials Science
Methyl 4-bromo-2-formyl-3-hydroxybenzoate as a Key Building Block in Organic Synthesis
The strategic placement of reactive sites on the benzene (B151609) ring of this compound makes it a versatile precursor for a range of organic molecules.
While specific examples of the use of this compound in the synthesis of complex organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not extensively documented in the literature, its structure suggests significant potential. The carboxylate group (after hydrolysis of the methyl ester) and the hydroxyl group can act as coordination sites for metal ions in the formation of MOFs. The aldehyde and bromo functionalities could be utilized in the construction of COFs through reactions like imine condensation or Suzuki coupling, respectively. Porous organic cages, which are discrete molecular analogues of MOFs and COFs, could also potentially be synthesized using this building block due to its rigid and pre-organized structure. nih.govresearchgate.netresearchgate.net
The presence of the ortho-formyl and hydroxyl groups on the aromatic ring is a classic precursor motif for the synthesis of various heterocyclic systems, most notably coumarins and chromones. These classes of compounds are of significant interest due to their wide range of biological activities. nih.govnih.govasianpubs.org
The intramolecular condensation of the hydroxyl and formyl groups, often under acidic or basic conditions, can lead to the formation of a pyran ring fused to the benzene core. For instance, a Knoevenagel condensation of the aldehyde group with an active methylene (B1212753) compound, followed by intramolecular cyclization, is a common route to substituted coumarins. nih.govresearchgate.net Similarly, reactions involving the Vilsmeier-Haack reagent on related phenolic precursors can yield 3-formylchromones, which are themselves versatile intermediates. sciforum.netijrpc.com
Illustrative Reaction Pathway to a Coumarin Derivative:
| Reactant | Reagent | Product | Reaction Type |
|---|
The multiple functional groups on this compound serve as handles for the sequential introduction of other substituents, allowing for the construction of highly decorated aromatic systems. The bromine atom is particularly useful for this purpose, as it can be readily converted to other functional groups or used in cross-coupling reactions.
For example, Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. The aldehyde and hydroxyl groups can be protected or modified as needed to be compatible with the reaction conditions of the cross-coupling step. This versatility allows for the synthesis of a wide array of complex aromatic molecules from a single starting material.
Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Catalyst | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Palladium catalyst | Biaryl compound |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst | Aryl-alkyne compound |
Utilization in Supramolecular Chemistry and Self-Assembly Studies
The hydroxyl and carbonyl groups of this compound are capable of forming hydrogen bonds, which are key interactions in supramolecular chemistry and molecular self-assembly. While specific studies on the self-assembly of this particular compound are not prominent, related hydroxybenzoate derivatives have been shown to form well-ordered structures in the solid state through hydrogen bonding. nih.govresearchgate.net
The interplay of hydrogen bonding from the hydroxyl and ester/aldehyde groups, along with potential halogen bonding from the bromine atom, could lead to the formation of interesting supramolecular architectures such as chains, sheets, or helical structures. The study of these self-assembled structures is fundamental to the development of new materials with tailored properties.
Applications in Material Science and Polymer Chemistry
The multifunctionality of this compound also suggests its potential use in the field of materials science and polymer chemistry.
The presence of the bromine atom and the hydroxyl group opens up the possibility of using this compound as a monomer or co-monomer in various polymerization reactions. For example, the bromine atom could be converted into a vinyl group via a Stille or Suzuki coupling, and this vinyl-substituted monomer could then undergo free-radical or controlled radical polymerization.
Alternatively, the hydroxyl group could be used in condensation polymerization with a suitable di- or polyfunctional comonomer to produce polyesters or polyethers. The aldehyde and bromo functionalities would then be present as pendant groups along the polymer chain, available for post-polymerization modification to introduce further functionality or to act as cross-linking sites.
Functionalization of Polymeric Materials
The unique arrangement of functional groups on the aromatic ring of this compound makes it a candidate for the functionalization of polymeric materials. The aldehyde and hydroxyl groups are particularly suited for grafting the molecule onto polymer backbones, thereby modifying the surface properties or bulk characteristics of the material.
Potential Polymer Functionalization Reactions:
| Functional Group on Polymer | Reaction with this compound | Resulting Linkage | Potential Application |
| Amine (-NH2) | Reductive amination with the aldehyde group | Amine linkage | Biocompatible coatings, attachment of biomolecules |
| Hydroxyl (-OH) | Etherification with the hydroxyl group or acetal (B89532) formation with the aldehyde group | Ether or acetal linkage | Modified hydrophilicity, flame retardancy (due to bromine) |
| Carboxylic acid (-COOH) | Esterification with the hydroxyl group | Ester linkage | Improved thermal stability, altered mechanical properties |
Role in Analytical Chemistry (e.g., as a derivatization reagent in method development, or as an analytical standard)
In the field of analytical chemistry, this compound has potential utility both as a derivatization reagent and as an analytical standard.
As a derivatization reagent , the formyl (aldehyde) group is reactive towards nucleophiles such as primary amines and hydrazines. This reactivity can be exploited in analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). By reacting with analytes that are otherwise difficult to detect, this compound can introduce a chromophore (the substituted benzene ring) or a mass tag, enhancing their detectability.
Hypothetical Derivatization Reaction for HPLC Analysis:
| Analyte Functional Group | Reagent | Reaction Product | Advantage for Analysis |
| Primary Amine (e.g., in an amino acid) | This compound | Schiff base | UV-Vis detection, fluorescence detection (potentially) |
While specific methods employing this compound have not been widely published, its potential is analogous to other aldehyde-containing derivatization agents.
Furthermore, given its well-defined chemical structure and molecular weight, this compound can serve as an analytical standard . High-purity reference standards are crucial for the quantitative analysis of related compounds in various matrices, including pharmaceutical formulations and environmental samples. Commercial suppliers offer this compound in high purity, suggesting its suitability for such applications.
Application in Chemical Biology as a Molecular Probe (excluding biological activity/efficacy)
The structure of this compound lends itself to potential applications in chemical biology as a molecular probe, although this is a speculative area without direct research evidence. A molecular probe is a molecule used to study the properties of other molecules or structures.
The aldehyde group provides a reactive handle for covalent modification of biomolecules, such as proteins. For example, it can react with lysine (B10760008) residues on a protein surface. The brominated and hydroxylated aromatic ring can then act as a reporter group. The bromine atom, being heavy, could be useful in techniques like X-ray crystallography to help solve the phase problem for protein structure determination.
One potential, though unconfirmed, application is in the labeling of antibodies. The aldehyde could be used to form a covalent bond with an antibody, and the small molecule's unique mass and isotopic signature (due to bromine) could be detected by mass spectrometry, aiding in the characterization of the antibody-antigen interaction.
Future Directions and Emerging Research Avenues for Methyl 4 Bromo 2 Formyl 3 Hydroxybenzoate
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate will likely pivot towards greener and more efficient methodologies, moving away from traditional processes that may involve harsh conditions or hazardous reagents.
Key Research Objectives:
Catalytic Halogenation: Investigating the use of environmentally benign catalysts for the bromination step is a primary objective. This includes exploring enzymatic halogenation or the use of solid-supported brominating agents to minimize waste and improve regioselectivity. Green halogenation methods using reagents like hydrobromic acid with an oxidant such as hydrogen peroxide in greener solvents like ethanol (B145695) or water could be explored. researchgate.nettaylorfrancis.com
Flow Chemistry: Implementing continuous flow processes for the synthesis can offer significant advantages in terms of safety, scalability, and product consistency. The precise control over reaction parameters in microreactors can lead to higher yields and purities.
Alternative Formylation Techniques: Exploring milder and more selective formylation methods, such as those employing formylating agents derived from renewable resources, will be a key area of focus.
| Synthetic Strategy | Potential Advantages |
| Catalytic Bromination | Reduced environmental impact, higher selectivity, easier catalyst separation. |
| Flow Chemistry | Enhanced safety, improved scalability, consistent product quality. |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower operational costs. |
| Greener Formylation | Use of renewable resources, milder reaction conditions. |
Exploration of Novel Reactivity and Transformation Pathways
The unique combination of bromo, formyl, and hydroxyl functional groups on the aromatic ring of this compound opens up a plethora of possibilities for exploring novel chemical transformations.
Prospective Research Areas:
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide range of substituents, leading to diverse molecular architectures.
Multicomponent Reactions: The aldehyde functionality can participate in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, enabling the rapid construction of complex molecules from simple starting materials in a single step.
Domino and Cascade Reactions: Designing domino or cascade reaction sequences initiated by one of the functional groups could lead to the efficient synthesis of intricate heterocyclic systems. For instance, an intramolecular reaction involving the hydroxyl and formyl groups could be the first step in a cascade leading to novel oxygen-containing heterocycles.
Photocatalysis and Electrochemistry: Investigating the reactivity of the molecule under photocatalytic or electrochemical conditions could unveil new transformation pathways that are not accessible through traditional thermal methods.
Advanced Characterization Techniques for Deeper Structural Insights
A comprehensive understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and designing new applications.
Future Characterization Approaches:
2D and Solid-State NMR: Advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional (2D) NMR (COSY, HSQC, HMBC) and solid-state NMR, will be instrumental in unambiguously determining the structure of complex derivatives and studying their intermolecular interactions in the solid state.
X-ray Crystallography: Single-crystal X-ray diffraction will continue to be the gold standard for obtaining precise three-dimensional structural information, which is vital for understanding packing arrangements and non-covalent interactions in the crystalline state.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be essential for the accurate mass determination and structural characterization of new derivatives and reaction intermediates.
Spectroscopic and Thermal Analysis: A detailed analysis using Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and thermal analysis techniques (TGA/DSC) will provide valuable information about the vibrational modes, electronic transitions, and thermal stability of the compound and its derivatives.
Integration into Advanced Functional Materials and Nanostructures
The functional groups present in this compound make it an attractive building block for the construction of advanced functional materials and nanostructures.
Emerging Applications in Materials Science:
Metal-Organic Frameworks (MOFs): The carboxylate moiety (after hydrolysis of the methyl ester) can act as a linker for the synthesis of novel MOFs. The bromo and formyl groups can then be post-synthetically modified to tune the properties of the MOF for applications in gas storage, separation, and catalysis. osti.govekb.egrsc.org
Functional Polymers: The molecule can be incorporated into polymer chains either as a monomer or as a functional pendant group. The resulting polymers could exhibit interesting optical, electronic, or recognition properties.
Nanoparticle Functionalization: The molecule can be used to functionalize the surface of nanoparticles (e.g., gold, silica, magnetic nanoparticles). nih.gov For instance, conversion of the ester to a thiol could allow for attachment to gold nanoparticles, creating functionalized nanomaterials for sensing or biomedical applications. nih.govmdpi.com
Self-Assembled Monolayers (SAMs): The ability to form ordered structures on surfaces makes this molecule a candidate for the formation of SAMs, which have applications in electronics, sensors, and surface engineering. The self-assembly can be driven by non-covalent interactions. nih.govnih.govsdl.edu.sa
Synergistic Research with Computational Chemistry for Predictive Design
The integration of computational chemistry with experimental work will be pivotal in accelerating the discovery and development of new applications for this compound.
Computational Approaches to Guide Research:
Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic structure, spectroscopic properties, and reactivity of the molecule and its derivatives. nih.govcanterbury.ac.ukmdpi.com This can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions. nih.govcanterbury.ac.uk
Reaction Pathway Prediction: Computational tools can be used to map out potential reaction pathways and identify the most energetically favorable routes for both synthesis and transformation. nih.govacs.orgrsc.orgchemrxiv.org This can save significant experimental time and resources.
In Silico Screening: Virtual libraries of derivatives can be generated and screened computationally for desired properties, such as binding affinity to a biological target or specific material properties. This allows for the rational design of molecules with tailored functions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or as part of a larger material assembly, which is crucial for understanding its function in complex systems.
Potential for Discovery of Unexplored Chemical Space through Derivatization
Systematic derivatization of this compound at its multiple functional sites offers a powerful strategy to explore a vast and largely untapped chemical space.
Strategies for Exploring Chemical Diversity:
Combinatorial Chemistry: The use of combinatorial approaches to generate large libraries of derivatives by systematically modifying the bromo, formyl, and hydroxyl/ester groups will be a key strategy. researchgate.net
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the aromatic ring or existing substituents will allow for the rapid diversification of molecular scaffolds.
Synthesis of Biologically Active Molecules: The substituted salicylaldehyde (B1680747) core is a common motif in many biologically active compounds. researchgate.netnih.gov Derivatization of this compound could lead to the discovery of new therapeutic agents. researchgate.netnih.gov
Development of Novel Probes and Sensors: By incorporating fluorophores or other reporter groups, derivatives of this molecule could be developed as chemical probes or sensors for the detection of specific analytes.
| Functional Group | Derivatization Possibilities | Potential Applications |
| Bromo | Cross-coupling reactions (Suzuki, Heck, etc.) | Synthesis of complex organic molecules, functional materials |
| Formyl | Condensation reactions, multicomponent reactions | Heterocycle synthesis, combinatorial libraries |
| Hydroxyl/Ester | Etherification, esterification, hydrolysis, amidation | Prodrug design, modification of physical properties, MOF linkers |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Methyl 4-bromo-2-formyl-3-hydroxybenzoate in academic research?
- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, bromination at the 4-position of the benzoate scaffold can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The formyl group at the 2-position is introduced via Vilsmeier-Haack formylation, while the hydroxyl group at the 3-position may require protection-deprotection strategies (e.g., acetyl or silyl protection) to prevent unwanted side reactions. Yields and purity depend on solvent choice (e.g., DMF for polar intermediates) and temperature gradients during crystallization .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : and NMR can confirm substitution patterns. The formyl proton appears as a singlet near δ 10.1 ppm, while the hydroxyl proton (if free) may show broad resonance around δ 5.5–6.5 ppm.
- IR : Stretching frequencies for the formyl group (C=O, ~1680–1700 cm), ester carbonyl (~1720 cm), and hydroxyl (~3200–3400 cm) provide functional group validation.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) at m/z 273.96 (calculated for CHBrO).
- Purity is assessed via HPLC with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Measures : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement:
Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion artifacts.
Space Group Determination : Employ SHELXT for automated space-group assignment based on systematic absences .
Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen-bonding networks (e.g., O–H···O interactions) are modeled using restraints in SHELXL .
Q. How do reaction conditions influence the regioselectivity of substitution reactions involving this compound?
- Methodological Answer :
- Nucleophilic Aromatic Substitution (SAr) : The electron-withdrawing formyl and ester groups activate the benzene ring. Bromine at the 4-position is susceptible to substitution under basic conditions (e.g., NaOH/EtOH).
- Catalytic Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh) as a catalyst and KCO as a base in toluene/water (3:1) at 80°C.
- Competing Pathways : Monitor byproducts (e.g., debromination or ester hydrolysis) via TLC using silica gel plates (ethyl acetate/hexane eluent) .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer : The compound serves as a versatile intermediate:
- Anticancer Agents : The bromine atom enables functionalization with heterocycles (e.g., pyridine or imidazole) via Buchwald-Hartwig amination.
- Antimicrobial Scaffolds : The formyl group undergoes condensation with hydrazines to form hydrazones, which are screened for bacterial growth inhibition (MIC assays).
- Enzyme Probes : The hydroxyl group can be derivatized with fluorescent tags (e.g., dansyl chloride) for studying binding kinetics with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
